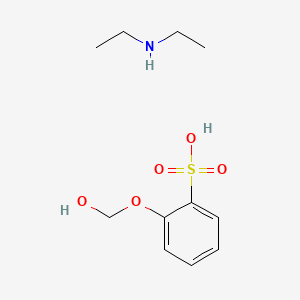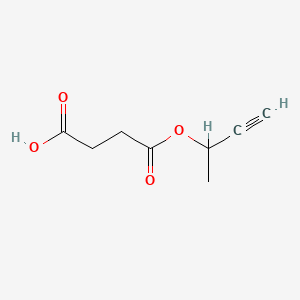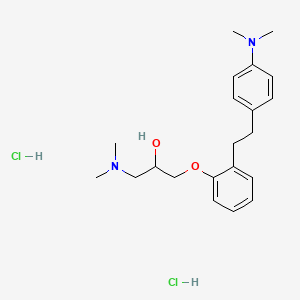
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride involves multiple steps, including the reaction of dimethylamino-2-propanol with various reagents under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The reactions typically require controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethylamino-2-propanol: A related compound with similar chemical properties and applications.
1-Phenoxypropan-2-ol: Another compound with comparable uses in chemical synthesis and industrial applications.
Uniqueness
2-Propanol, 1-(dimethylamino)-3-(2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)-, dihydrochloride stands out due to its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
86819-16-1 |
|---|---|
Molecular Formula |
C21H32Cl2N2O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-22(2)15-20(24)16-25-21-8-6-5-7-18(21)12-9-17-10-13-19(14-11-17)23(3)4;;/h5-8,10-11,13-14,20,24H,9,12,15-16H2,1-4H3;2*1H |
InChI Key |
LRCBLUWTJIOQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


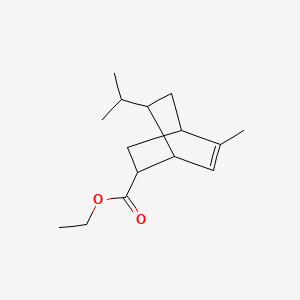
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
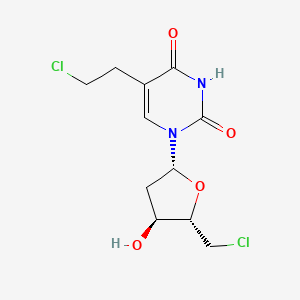
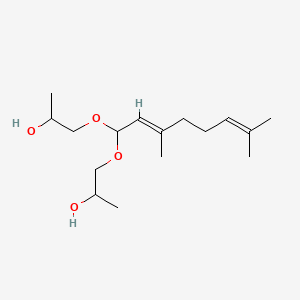
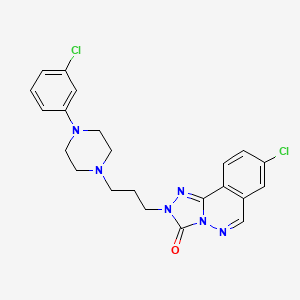
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)

